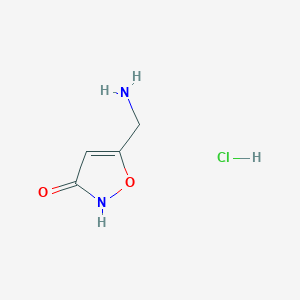![molecular formula C6H8N2O4S2 B6617758 2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid CAS No. 1556141-85-5](/img/structure/B6617758.png)
2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid, also known as 5-hydrazino-2-thiophenesulfonic acid (HTS), is an organic compound with a molecular formula of C4H6N2O4S. It is a white crystalline solid with a melting point of 125-127°C and a density of 1.54 g/cm3. HTS is a versatile reagent used in a variety of scientific research applications, such as organic synthesis, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
HTS is widely used in organic synthesis as a source of hydrazine, as a reagent for the synthesis of organic compounds, and as a catalyst in organic reactions. It has also been used in biochemistry and drug discovery as a substrate for enzymes, as a ligand in protein-ligand interactions, and as a reagent for the synthesis of peptides. In addition, HTS has been used as a reagent in the synthesis of polymers, dyes, and pigments.
Mecanismo De Acción
HTS acts as a source of hydrazine, which is a highly reactive compound and can react with a variety of organic compounds. It can also act as a catalyst in organic reactions, by providing an active site for the reaction to occur. In addition, HTS can act as a ligand in protein-ligand interactions, by binding to the active site of an enzyme and activating its activity.
Biochemical and Physiological Effects
HTS has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have an anti-inflammatory effect on the skin. It has also been found to have a protective effect against oxidative stress, and to have an anti-tumor effect in some cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HTS has several advantages for use in laboratory experiments. It is a relatively inexpensive and easily available reagent, and it is stable and non-toxic. However, it has some limitations, such as the fact that it is a strong acid and can cause corrosion of laboratory equipment. In addition, it can react with some organic compounds, which may lead to unwanted side reactions.
Direcciones Futuras
For research involving HTS include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. In addition, further research into the mechanism of action of HTS, as well as the development of new methods for its synthesis, could lead to new and improved applications. Finally, further research into the safety and toxicity of HTS could lead to improved safety protocols for its use in laboratory experiments.
Métodos De Síntesis
HTS can be synthesized from the reaction of sulfuric acid and hydrazine sulfate in the presence of sodium acetate. The reaction is carried out at a temperature of 70-80°C for about 4 hours. The resulting product is a white crystalline solid, which can be purified by recrystallization from ethanol or methanol.
Propiedades
IUPAC Name |
2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-8-14(11,12)6-2-1-4(13-6)3-5(9)10/h1-2,8H,3,7H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXRBNYEJJMRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)NN)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Hydrazinesulfonyl)thiophen-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)


![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![[4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B6617750.png)


